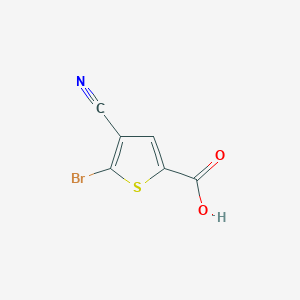

Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate and related compounds typically involves multi-step chemical reactions, employing specific reagents and catalysts to introduce the desired functional groups onto the thiophene ring. For instance, one approach to synthesizing similar thiophene derivatives might involve reactions between acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, leading to compounds with novel fluorescence properties (Guo Pusheng, 2009). Other methods may involve cyclization reactions or the use of thioamide as a precursor (Tang Li-jua, 2015).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate, is characterized by X-ray crystallography, NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) techniques. These analytical methods provide detailed information on the arrangement of atoms, molecular geometry, and electronic structure, which are crucial for understanding the compound's reactivity and properties. For example, crystallographic analysis has been used to determine the structure of related compounds, showcasing the spatial arrangement of functional groups and their impact on the overall molecule (Bin Wang & Heng-Shan Dong, 2009).

Chemical Reactions and Properties

Thiophene derivatives, including ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate, participate in various chemical reactions that highlight their reactivity and potential applications. These reactions can involve heterocyclization, where the thiophene compound reacts with other reagents to form new heterocyclic structures with distinct chemical and physical properties. Such reactions are pivotal for synthesizing new materials with desired functionalities (Wagnat Wahba Wardaman, 2000).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence and position of functional groups within the molecule can significantly affect these properties, which are essential for determining the compound's suitability for specific applications. Studies on similar compounds provide insights into how structural variations impact physical characteristics (A. Pekparlak et al., 2018).

Chemical Properties Analysis

The chemical properties of ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate, such as reactivity towards nucleophiles, electrophiles, and various reagents, are central to its applications in synthetic chemistry. These properties are often explored through experimental studies, investigating the compound's behavior in different chemical environments and reactions. Such research enables the development of new synthetic routes and the discovery of novel compounds with potential industrial and pharmaceutical applications (Y. Mabkhot et al., 2015).

Aplicaciones Científicas De Investigación

Metabolism Studies and Pharmaceutical Applications

Research has highlighted the significance of certain thiophene derivatives in the metabolism and pharmaceutical applications. For example, the study of the metabolism of anti-obesity agents related to thiophene compounds revealed insights into the pharmacokinetics and potential prodrug characteristics of these compounds (Leinweber et al., 1987). Another study on bioisosteric analogues of thiophene explored their interaction with serotonin receptors, offering potential applications in designing drugs with specific receptor affinity or selectivity (Blair et al., 1999).

Chemical Synthesis and Bioavailability

Research has also been conducted on the synthesis of compounds with thiophene structures to enhance oral bioavailability. For instance, the preparation of 1-acyloxyethyl esters of certain cephalosporins, related to thiophene structures, demonstrated improved oral bioavailability, indicating the potential of thiophene derivatives in drug formulation and delivery (Yoshimura et al., 1986).

Antithrombotic and Antihyperglycemic Activity

Additionally, thiophene derivatives have been evaluated for their antithrombotic and antihyperglycemic properties. A study on BAY g 6575, a compound related to thiophene, exhibited significant antithrombotic activity in experimental models (Seuter et al., 1979). Another research focused on the antihyperglycemic activity of pyrazolone derivatives of thiophene, which showed promising results in diabetic mice models (Kees et al., 1996).

Selective Receptor Ligand Development

Thiophene derivatives have also been explored for their potential in developing selective receptor ligands. For instance, studies on arylsulfonamide derivatives of (aryloxy)ethyl piperidines with thiophene structures highlighted their potential in treating CNS disorders by selectively targeting serotonin/dopamine receptors (Canale et al., 2016).

Hypoglycemic Activity and Pharmacokinetic Analysis

Research has indicated the importance of thiophene derivatives in exhibiting hypoglycemic activity and facilitating pharmacokinetic analysis. For example, a study on phenylalkyloxiranecarboxylic acid derivatives, related to thiophene, revealed remarkable blood glucose-lowering activities (Eistetter & Wolf, 1982). Furthermore, the pharmacokinetics and anesthetic potency of thiopental isomer studies contributed to understanding the pharmacological properties of thiophene-related compounds (Stanski et al., 1983).

Safety and Hazards

This compound should be handled with care. It is recommended to keep away from heat/sparks/open flames/hot surfaces and avoid breathing dust/fume/gas/mist/vapours/spray. It should be stored away from clothing/combustible materials and should not be allowed to contact with air or water due to possible violent reaction and flash fire. The container should be kept tightly closed and handled under inert gas. It should be protected from moisture and kept cool .

Mecanismo De Acción

Target of Action

The compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. Thiophene rings are found in many biologically active compounds and drugs, suggesting that this compound could interact with various biological targets .

Biochemical Pathways

Without specific information on the compound’s biological target, it’s difficult to predict the exact biochemical pathways it might affect. Compounds containing a thiophene ring are known to be involved in a wide range of biochemical processes .

Propiedades

IUPAC Name |

ethyl 5-acetyl-4-methyl-2-methylsulfanylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S2/c1-5-14-10(13)8-6(2)9(7(3)12)16-11(8)15-4/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTYUPFLPSCBQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

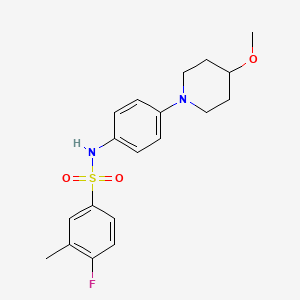

![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)

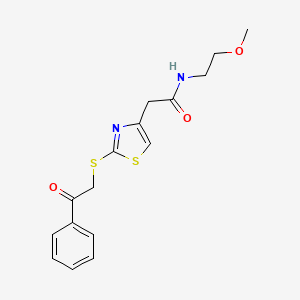

![4-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2490110.png)

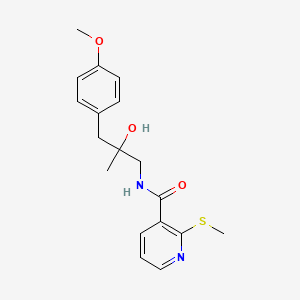

![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)

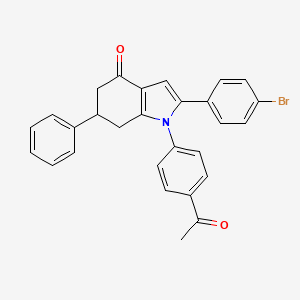

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)